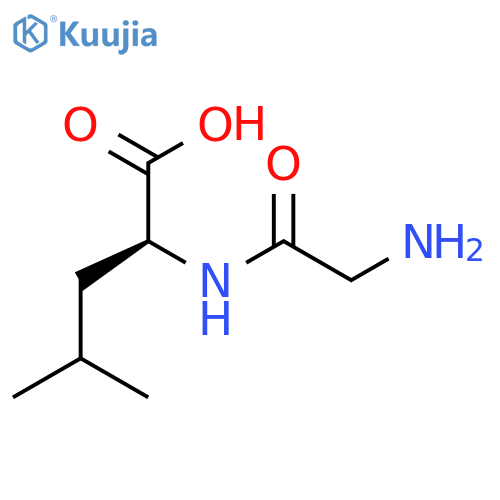

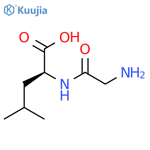

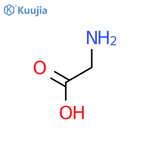

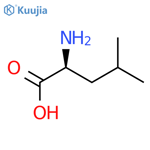

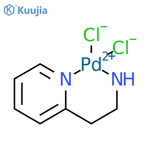

Potentiometric studies of ternary complexes involving ethylenediamine N,N'-diacetic acid (EDDA) palladium(II) and some bioligands

,

Fluid Phase Equilibria,

2009,

285(1-2),

116-121